Melting Point Differential Between 1,3-Benzenedimethanol and 1,4-Benzenedimethanol as a Proxy for Processability and Crystal Packing Divergence
1,3-Benzenedimethanol exhibits a melting point range of 56–60 °C, which is substantially lower than that of its para-substituted isomer, 1,4-benzenedimethanol, which melts at 114–118 °C [1]. The quantified difference of approximately 58 °C in the lower bound of the melting range reflects fundamentally different crystal lattice stabilization energies and intermolecular hydrogen bonding geometries inherent to the meta-substitution pattern. Density measurements further corroborate this structural divergence, with 1,3-benzenedimethanol exhibiting a density of 1.1610 g/cm³ compared to 1.0742 g/cm³ (rough estimate) for the para-isomer .
| Evidence Dimension | Melting point (onset of melting range) |
|---|---|
| Target Compound Data | 56 °C |
| Comparator Or Baseline | 1,4-Benzenedimethanol: 114 °C |
| Quantified Difference | Δ = −58 °C (lower melting point for meta-isomer) |
| Conditions | Literature-reported melting point ranges determined under standard atmospheric pressure; 1,3-isomer: 56–60 °C (lit.); 1,4-isomer: 114–118 °C (lit.) |
Why This Matters
Lower melting point reduces energy input requirements for melt-phase processing and polymerization, enabling milder reaction conditions and potentially broader solvent compatibility in industrial formulations.
- [1] ChemicalBook. 1,3-Benzenedimethanol (m.p. 56–60 °C) and 1,4-Benzenedimethanol (m.p. 114–118 °C) comparative data. View Source
